1,5-Dichloro-3-iodo-2-methoxybenzene
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Overview
Description
1,5-Dichloro-3-iodo-2-methoxybenzene is an organic compound with the molecular formula C7H5Cl2IO It is a derivative of benzene, where the benzene ring is substituted with two chlorine atoms, one iodine atom, and one methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5-Dichloro-3-iodo-2-methoxybenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. One common method involves the iodination of 1,5-dichloro-2-methoxybenzene using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions . The reaction typically proceeds at room temperature and requires careful control of the reaction conditions to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, yield, and safety. This could include the use of continuous flow reactors and automated systems to monitor and control reaction parameters.
Chemical Reactions Analysis
Types of Reactions
1,5-Dichloro-3-iodo-2-methoxybenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to a carbonyl group using strong oxidizing agents like potassium permanganate.
Reduction Reactions: The compound can be reduced to remove halogen atoms, typically using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in the presence of a suitable solvent (e.g., dimethylformamide) and a catalyst (e.g., copper iodide).
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products
Substitution: Products depend on the nucleophile used, such as azido or thiocyanato derivatives.
Oxidation: Formation of 1,5-dichloro-3-iodo-2-formylbenzene.
Reduction: Formation of 1,5-dichloro-2-methoxybenzene.
Scientific Research Applications
1,5-Dichloro-3-iodo-2-methoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of compounds with therapeutic potential.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 1,5-Dichloro-3-iodo-2-methoxybenzene depends on its specific application. In biological systems, it may interact with cellular targets through electrophilic aromatic substitution, where the compound forms covalent bonds with nucleophilic sites on biomolecules. This can lead to the inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
1,5-Dichloro-3-iodo-2-methoxybenzene can be compared with other halogenated benzene derivatives, such as:
1,5-Dichloro-2-iodobenzene: Lacks the methoxy group, which may result in different reactivity and applications.
1,5-Dichloro-3-methoxybenzene: Lacks the iodine atom, affecting its ability to undergo certain substitution reactions.
1,3-Dichloro-2-iodo-4-methoxybenzene:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity, making it valuable for targeted applications in research and industry.
Properties
CAS No. |
60633-27-4 |
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Molecular Formula |
C7H5Cl2IO |
Molecular Weight |
302.92 g/mol |
IUPAC Name |
1,5-dichloro-3-iodo-2-methoxybenzene |
InChI |
InChI=1S/C7H5Cl2IO/c1-11-7-5(9)2-4(8)3-6(7)10/h2-3H,1H3 |
InChI Key |
CRSKBDPIUJCJND-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1I)Cl)Cl |
Origin of Product |
United States |
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